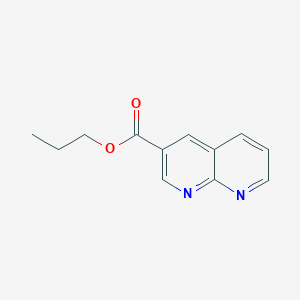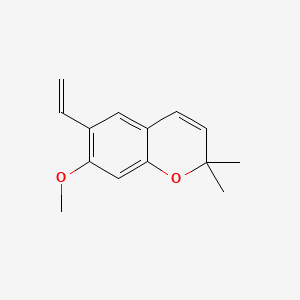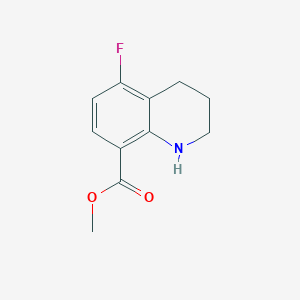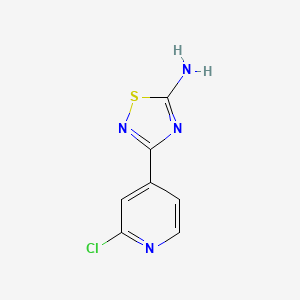
Propyl 1,8-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines These compounds are known for their diverse biological activities and photochemical properties The structure of this compound consists of a naphthyridine ring system with a propyl ester group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including propyl 1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound. Another method is the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and ring expansion reactions are also employed .
Industrial Production Methods: Industrial production of this compound typically involves the use of multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures. These reactions often involve the use of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Análisis De Reacciones Químicas
Types of Reactions: Propyl 1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the naphthyridine ring and the ester functional group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Propyl 1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its biological activity. It has been studied for its potential as an antihistaminic agent, showing promising bronchorelaxant effects in vivo . Additionally, it finds applications in materials science as a component of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mecanismo De Acción
The mechanism of action of propyl 1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an antihistaminic agent, it binds to the H1 receptor, inhibiting the action of histamine and thereby reducing allergic responses . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparación Con Compuestos Similares
Propyl 1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as gemifloxacin, which is used to treat bacterial infections . While both compounds share the naphthyridine core, this compound is unique due to its propyl ester group, which imparts different chemical and biological properties. Other similar compounds include 2-amino-1,8-naphthyridines and 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
propyl 1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-6-16-12(15)10-7-9-4-3-5-13-11(9)14-8-10/h3-5,7-8H,2,6H2,1H3 |
Clave InChI |
XTXHGSGUCNOAKD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CN=C2C(=C1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)




![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)






![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)
